Cas no 468718-55-0 (3-Bromo-N-ethylpyridin-2-amine)

3-Bromo-N-ethylpyridin-2-amine is a brominated pyridine derivative featuring an ethylamino substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom at the 3-position enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The ethylamino group contributes to its utility as a building block for nitrogen-containing heterocycles. Its well-defined structure and moderate stability under standard conditions make it suitable for controlled synthetic transformations. The compound is typically handled under inert conditions to preserve its reactivity. Purity and consistent batch quality are critical for reliable performance in research and industrial processes.
3-Bromo-N-ethylpyridin-2-amine structure
468718-55-0 structure
商品名:3-Bromo-N-ethylpyridin-2-amine
CAS番号:468718-55-0
MF:C7H9BrN2
メガワット:201.063760519028
MDL:MFCD09743638
CID:1034030
PubChem ID:15407430

3-Bromo-N-ethylpyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-N-ethylpyridin-2-amine
    • 3-BROMO-2-ETHYLAMINOPYRIDINE
    • AKOS010633029
    • 3-bromo-N-ethyl-pyridin-2-amine
    • A827108
    • 468718-55-0
    • SCHEMBL7468377
    • CS-0366067
    • DTXSID00572494
    • MDL: MFCD09743638
    • インチ: 1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)
    • InChIKey: CXNQFUAUZFXPPB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CN=C1NCC

計算された属性

  • せいみつぶんしりょう: 199.99491g/mol
  • どういたいしつりょう: 199.99491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 97.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 258.8±25.0 °C at 760 mmHg
  • フラッシュポイント: 110.3±23.2 °C
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

3-Bromo-N-ethylpyridin-2-amine セキュリティ情報

3-Bromo-N-ethylpyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM122953-1g
3-bromo-N-ethylpyridin-2-amine
468718-55-0 95%
1g
$356 2024-07-16
TRC
B567300-100mg
3-bromo-N-ethylpyridin-2-amine
468718-55-0
100mg
$ 95.00 2022-06-07
TRC
B567300-50mg
3-bromo-N-ethylpyridin-2-amine
468718-55-0
50mg
$ 70.00 2022-06-07
TRC
B567300-500mg
3-bromo-N-ethylpyridin-2-amine
468718-55-0
500mg
$ 365.00 2022-06-07
Alichem
A029181412-1g
3-Bromo-N-ethylpyridin-2-amine
468718-55-0 95%
1g
$400.00 2023-09-01
eNovation Chemicals LLC
Y0979533-1g
3-bromo-N-ethylpyridin-2-amine
468718-55-0 95%
1g
$500 2023-09-03
Chemenu
CM122953-1g
3-bromo-N-ethylpyridin-2-amine
468718-55-0 95%
1g
$356 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1436737-1g
3-Bromo-N-ethylpyridin-2-amine
468718-55-0 95+%
1g
¥2587.00 2024-05-12
Crysdot LLC
CD11120852-1g
3-Bromo-N-ethylpyridin-2-amine
468718-55-0 95+%
1g
$377 2024-07-17
eNovation Chemicals LLC
Y0979533-5g
3-bromo-N-ethylpyridin-2-amine
468718-55-0 95%
5g
$1000 2025-02-22

3-Bromo-N-ethylpyridin-2-amine 関連文献

3-Bromo-N-ethylpyridin-2-amineに関する追加情報

Research Brief on 3-Bromo-N-ethylpyridin-2-amine (CAS: 468718-55-0) in Chemical Biology and Pharmaceutical Applications

3-Bromo-N-ethylpyridin-2-amine (CAS: 468718-55-0) is a brominated pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and central nervous system (CNS) disorders. Recent studies have highlighted its potential in the development of novel therapeutic agents, making it a focal point for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-Bromo-N-ethylpyridin-2-amine as a building block for the synthesis of selective kinase inhibitors. The research demonstrated that this compound could be efficiently functionalized to yield derivatives with high affinity for specific kinase targets, such as EGFR and BRAF, which are implicated in cancer progression. The study emphasized the compound's role in enhancing binding selectivity and reducing off-target effects, a critical challenge in kinase inhibitor development.

In addition to its applications in oncology, 3-Bromo-N-ethylpyridin-2-amine has shown promise in neuropharmacology. A recent preprint on bioRxiv detailed its incorporation into novel GABAA receptor modulators, which exhibited anxiolytic and anticonvulsant properties in preclinical models. The researchers attributed these effects to the compound's ability to stabilize specific receptor conformations, suggesting its potential as a scaffold for next-generation CNS therapeutics.

From a synthetic chemistry perspective, advancements in catalytic cross-coupling reactions have improved the efficiency of incorporating 3-Bromo-N-ethylpyridin-2-amine into complex molecular architectures. A 2024 Organic Letters publication reported a palladium-catalyzed Buchwald-Hartwig amination protocol that achieved >90% yield for derivatives of this compound, enabling rapid diversification for structure-activity relationship (SAR) studies. This methodological breakthrough has accelerated the exploration of its pharmaceutical potential.

Ongoing research is also investigating the safety and pharmacokinetic profiles of 3-Bromo-N-ethylpyridin-2-amine derivatives. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data from in vitro and rodent models indicate favorable metabolic stability and blood-brain barrier penetration for select analogs, though further optimization is required to mitigate potential hepatotoxicity concerns identified in high-throughput screening assays.

In conclusion, 3-Bromo-N-ethylpyridin-2-amine (CAS: 468718-55-0) represents a valuable chemical entity with multifaceted applications in drug discovery. Its utility spans from oncology to neuroscience, supported by recent synthetic methodology advancements and growing biological evidence. Future research directions may focus on expanding its therapeutic indications and addressing remaining pharmacological challenges to facilitate clinical translation.

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Amadis Chemical Company Limited
(CAS:468718-55-0)3-Bromo-N-ethylpyridin-2-amine
A827108
清らかである:99%
はかる:1g
価格 ($):269.0